![molecular formula C12H11ClN2OS B2710173 4-chloro-N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide CAS No. 1094306-31-6](/img/structure/B2710173.png)
4-chloro-N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as benzamides . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group attached to a benzene ring . The compound also contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . The exact molecular structure would require more specific information or a detailed analysis using techniques such as X-ray crystallography .Chemical Reactions Analysis
While specific chemical reactions involving “4-chloro-N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide” are not available, thiophene derivatives in general are known to undergo a variety of chemical reactions. These include oxidation, nitration, diazotization, alkylation, addition, condensation, and cyclization reactions .Scientific Research Applications
- Thiophenes exhibit anti-inflammatory activity by modulating inflammatory pathways. Researchers explore their potential in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and dermatitis .
- Some thiophene derivatives, including those containing the 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide scaffold, demonstrate antifungal properties. These compounds may serve as leads for developing novel antifungal drugs .
- Researchers investigate thiophenes as potential anti-cancer agents due to their ability to inhibit cell growth and induce apoptosis. The 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide structure could be a starting point for designing targeted therapies .
- Thiophenes serve as versatile building blocks for synthesizing various organic compounds. Researchers use them to create libraries of potential drug candidates and explore their pharmacological activities .
Anti-Inflammatory Agents
Antifungal Compounds
Anti-Cancer Agents
Synthetic Building Blocks
In addition to these applications, commercially available drugs containing thiophene nuclei (such as Tipepidine, Tiquizium Bromides, and Dorzolamide) highlight the importance of this heterocyclic motif in medicinal chemistry . Further research into novel thiophene derivatives will likely uncover additional therapeutic uses and enhance our understanding of their pharmacological potential.
Future Directions
Thiophene and its derivatives have shown a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.
Mechanism of Action
Target of Action
It is known that thiophene derivatives, a class of compounds to which 4-chloro-n-(2-(thiophen-2-yl)ethyl)picolinamide belongs, have a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It can be inferred from the wide range of therapeutic properties of thiophene derivatives that the compound likely interacts with its targets in a way that modulates their function .
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiophene derivatives, it can be inferred that the compound likely interacts with multiple biochemical pathways .
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that the compound likely has a broad spectrum of molecular and cellular effects .
properties
IUPAC Name |
4-chloro-N-(2-thiophen-2-ylethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-9-3-5-14-11(8-9)12(16)15-6-4-10-2-1-7-17-10/h1-3,5,7-8H,4,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZBVGGBUYZIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=NC=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.